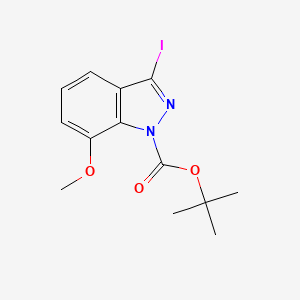
Rac albuterol-4-sulfate
Übersicht
Beschreibung
Rac albuterol-4-sulfate, also known as Salbutamol 4-O-sulfate, is a compound with the molecular formula C13H21NO6S . It is a metabolite of Salbutamol, a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD) .
Molecular Structure Analysis
The molecular structure of Rac albuterol-4-sulfate is characterized by a molecular weight of 319.38 g/mol . The IUPAC name for this compound is [4- [2- ( tert -butylamino)-1-hydroxyethyl]-2- (hydroxymethyl)phenyl] hydrogen sulfate .Physical And Chemical Properties Analysis
Rac albuterol-4-sulfate has a molecular weight of 319.38 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Bronchodilation in Asthma Treatment
- Clinical Efficacy : Studies have shown that lower doses of the active ®-isomer (levalbuterol) are as effective as higher doses of racemic albuterol .
Myoanabolic Effects on Muscle and Fat Tissues
Selective Uptake in Muscle Tissue
- Enantioselective Assays : Further studies are warranted to investigate the distribution of individual albuterol enantiomers in muscle .
Pharmacokinetic Studies
Animal Primary Production
- Selective Use : Understanding enantioselective uptake pathways may enhance meat production practices .
Cardiac Toxicity in Respiratory Therapy
Wirkmechanismus
Target of Action
Rac Albuterol-4-sulfate, also known as Salbutamol, is a beta-2 adrenergic receptor agonist . It primarily targets the beta-2 receptors located in the bronchial smooth muscle . These receptors play a crucial role in the regulation of bronchial muscle tone and airway caliber, which are critical for maintaining proper respiratory function .
Mode of Action
Rac Albuterol-4-sulfate interacts with its targets by selectively binding to the beta-2 adrenergic receptors . This interaction stimulates the receptors, leading to the relaxation of bronchial smooth muscle . The compound is 29 times more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta-1-adrenergic receptors located in the heart .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptors, a cascade of biochemical events is triggered. This leads to the activation of the enzyme adenylyl cyclase . The activated enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), which plays a pivotal role in the relaxation of bronchial smooth muscle .
Pharmacokinetics
The pharmacokinetics of Rac Albuterol-4-sulfate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 58-78% of the dose is excreted in the urine in 24 hours, approximately 60% as metabolites . A small fraction is excreted in the feces . Renal excretion is the major pathway to clear salbutamol and its metabolites from the body .
Result of Action
The primary result of Rac Albuterol-4-sulfate’s action is the relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, reversible obstructive airway disease, and other chronic bronchopulmonary disorders in which bronchospasm is a complicating factor . It is also used for the acute prophylaxis against exercise-induced bronchospasm and other stimuli known to induce bronchospasm .
Action Environment
The action, efficacy, and stability of Rac Albuterol-4-sulfate can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the presence of dust or vapors in the environment could potentially affect the inhalation process . Therefore, it is essential to ensure adequate ventilation during its use .
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . It is also recommended to avoid dust formation and breathing mist, gas, or vapors .
Zukünftige Richtungen
While the future directions for Rac albuterol-4-sulfate are not explicitly mentioned in the available literature, it is worth noting that Salbutamol, the parent compound, continues to be a subject of research. For instance, a recent systematic review and meta-analysis investigated the safety outcomes of Salbutamol . Such studies could potentially influence future research directions for Rac albuterol-4-sulfate.
Eigenschaften
IUPAC Name |
[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMLHYFHLRTRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac albuterol-4-sulfate | |
CAS RN |
63908-03-2 | |
| Record name | Albuterol-4-sulfate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063908032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALBUTEROL-4-SULFATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CX9CN85QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)
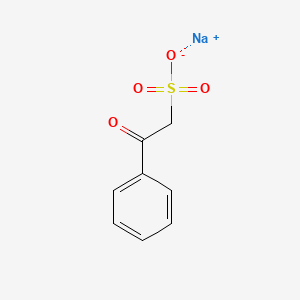


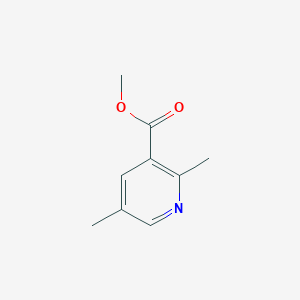
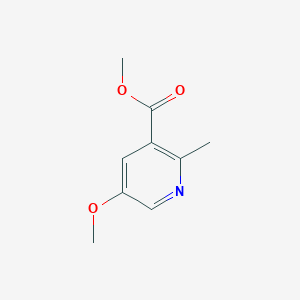
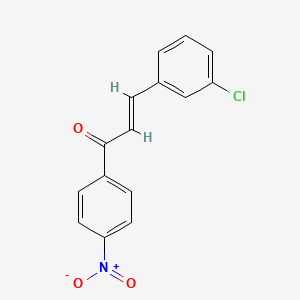


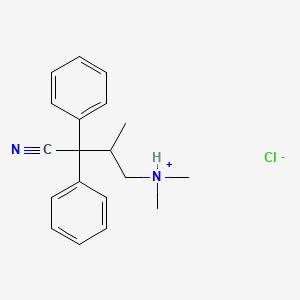
![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
